molecular formula C16H18N2O5S B2798946 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide CAS No. 953156-81-5

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide

Cat. No. B2798946
CAS RN: 953156-81-5
M. Wt: 350.39
InChI Key: VWZPTCJRHHSCAD-UHFFFAOYSA-N
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Description

The compound “3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (SO2NH2). They are widely used in medicine, particularly as antibiotics .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d][1,3]dioxol-5-yloxy group, a pyridin-3-ylmethyl group, and a propane-1-sulfonamide group. The exact spatial arrangement of these groups would depend on the specific conditions of the synthesis .


Chemical Reactions Analysis

As a sulfonamide, this compound might be expected to undergo reactions typical of this class of compounds. This could include reactions with bases or nucleophiles at the sulfur atom, or possibly reactions at the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the potential for hydrogen bonding .

Scientific Research Applications

Sulfonamide Inhibitors and Antibacterial Properties

Sulfonamide compounds, including 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide, are known for their significant roles as synthetic bacteriostatic antibiotics. These compounds have been used for the therapy of bacterial infections and other microorganism-caused diseases. Their history as sulfa drugs predates the introduction of penicillin and includes applications as diuretics, carbonic anhydrase inhibitors, and antiepileptics due to the presence of the primary sulfonamide section in many clinically used drugs. The versatility of sulfonamide structures has enabled their use in various fields including HIV protease inhibitors, anticancer agents, and Alzheimer’s disease drugs, highlighting their importance in drug development and therapeutic applications (Gulcin & Taslimi, 2018).

Chemical Inhibitors of Cytochrome P450 Isoforms

The study and application of sulfonamide compounds extend into the inhibition of cytochrome P450 (CYP) isoforms, which play a crucial role in drug metabolism and potential drug-drug interactions (DDIs). The selectivity and potency of chemical inhibitors derived from sulfonamide compounds are crucial for understanding and predicting DDIs, offering insights into the metabolism of various drugs. This aspect underscores the significance of sulfonamides in pharmacological research and their contribution to safer and more effective therapeutic strategies (Khojasteh et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many sulfonamides act as inhibitors of bacterial enzymes, but without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s always important to handle chemical compounds in a safe manner, following all appropriate safety protocols .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promise as a therapeutic agent, future research could involve further optimization of the compound, investigation of its mechanism of action, and preclinical and clinical testing .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c19-24(20,18-11-13-3-1-6-17-10-13)8-2-7-21-14-4-5-15-16(9-14)23-12-22-15/h1,3-6,9-10,18H,2,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZPTCJRHHSCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide

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